Methyl 2-(2-fluorophenyl)acrylate
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Overview
Description
Methyl 2-(2-fluorophenyl)acrylate: is an organic compound with the molecular formula C10H9FO2 It is an ester derived from 2-fluorophenylacrylic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-fluorophenyl)acrylate typically involves the esterification of 2-fluorophenylacrylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-Fluorophenylacrylic acid+MethanolAcid CatalystMethyl 2-(2-fluorophenyl)acrylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: 2-Fluorophenylacrylic acid or other oxidized derivatives.
Reduction: Methyl 2-(2-fluorophenyl)propanol or similar reduced compounds.
Substitution: Various substituted phenylacrylate derivatives.
Scientific Research Applications
Methyl 2-(2-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of methyl 2-(2-fluorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
Comparison with Similar Compounds
Methyl 2-fluoroacrylate: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Methyl 2-(2-chlorophenyl)acrylate: Similar structure with a chlorine atom instead of fluorine, which can affect its chemical properties and reactivity.
Methyl 2-(2-bromophenyl)acrylate:
Uniqueness: Methyl 2-(2-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and the development of novel materials and pharmaceuticals.
Biological Activity
Methyl 2-(2-fluorophenyl)acrylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula C10H9FO2 and features a fluorinated phenyl group attached to an acrylate moiety. The presence of the fluorine atom is significant as it can influence the compound's reactivity, stability, and interaction with biological targets.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Weight | 180.17 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Log P (octanol-water) | Not specified |
Synthesis Methods
The synthesis of this compound typically involves various chemical reactions, including aldol condensation and nitration. For example, a common synthetic route includes the conversion of methyl 2-fluorophenylacetate to the acrylate through several steps involving formaldehyde and base catalysis .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom may enhance binding affinity or alter the compound's pharmacokinetics.
- Enzyme Inhibition : Studies have shown that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. Preliminary data suggest that this compound may exhibit similar inhibitory properties .
- Antimicrobial Activity : Research indicates that derivatives of acrylates can possess antimicrobial properties. This compound has been evaluated for its potential to inhibit bacterial growth, although specific data on this compound remains limited .
- Anticancer Potential : Some studies have highlighted the potential anticancer effects of acrylate compounds. This compound's structure suggests it may interact with cancer cell pathways, although detailed studies are required to confirm its efficacy in this area .
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential applications of this compound.
- Study on Enzyme Inhibition : A study demonstrated that structurally similar acrylates could inhibit specific proteases involved in cancer progression. The findings suggest a need for further investigation into this compound's role as a potential inhibitor .
- Antimicrobial Activity Assessment : Research assessed various acrylate derivatives for their antimicrobial properties against common pathogens. While this compound was not specifically included, its structural analogs showed promising results, indicating possible efficacy .
Properties
IUPAC Name |
methyl 2-(2-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXCXVWJPMEOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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